Gymnasterkoreayne B
Description
Gymnasterkoreayne B (GKB) is a bioactive polyacetylene compound isolated from Aster koraiensis (syn. Gymnaster koraiensis), a plant renowned for its diverse secondary metabolites. Structurally, GKB belongs to the C17 acetylenic oxylipin family, characterized by a conjugated diyne system and an epoxide group (Figure 1) . It exhibits multiple pharmacological properties, including:
- Cytotoxicity: Potent activity against leukemia (L1210) and other cancer cell lines .
- Hepatoprotection: Mitigates oxidative damage in HepG2 cells induced by acetaminophen or tert-butyl hydroperoxide (t-BHP) via glutathione preservation and CYP3A4 inhibition .
- Antioxidant Effects: Scavenges free radicals and reduces DNA damage .
- Cholesterol Modulation: Inhibits acyl-CoA:cholesterol acyltransferase (ACAT) in liver microsomes .
Properties
Molecular Formula |
C17H22O2 |
|---|---|
Molecular Weight |
258.35 g/mol |
IUPAC Name |
(5S,6Z)-1-(3-methyloxiran-2-yl)tetradeca-6,13-dien-1,3-diyn-5-ol |
InChI |
InChI=1S/C17H22O2/c1-3-4-5-6-7-8-9-12-16(18)13-10-11-14-17-15(2)19-17/h3,9,12,15-18H,1,4-8H2,2H3/b12-9-/t15?,16-,17?/m0/s1 |
InChI Key |
HEYJULODWUSFKN-VVNQDVNCSA-N |
Isomeric SMILES |
CC1C(O1)C#CC#C[C@H](/C=C\CCCCCC=C)O |
Canonical SMILES |
CC1C(O1)C#CC#CC(C=CCCCCCC=C)O |
Synonyms |
GKB compound gymnasterkoreayne B |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues within the Gymnasterkoreayne Family
GKB shares structural homology with other gymnasterkoreaynes (A–G), differing in oxygen functional groups and stereochemistry (Table 1).
Table 1: Structural Comparison of GKB and Selected Analogues
Key Observations :
- The terminal double bond adjacent to the diyne in GKB enhances cytotoxicity compared to GK-C, which lacks this feature .
- The epoxide group in GKB contributes to its unique ACAT and antioxidant activities, absent in dehydrofalcarinol .
- GK-F’s threo-diol configuration maximizes NFAT inhibition, outperforming synthetic isomers .
Functional Analogues from A. koraiensis and Related Species
Table 2: Functional Comparison of GKB with Non-Polyacetylene Compounds
Key Observations :
- DCQA , though structurally distinct, shares GKB’s hepatoprotective and antioxidant effects but lacks cytotoxicity .
- Falcarindiol (C18) shows broader anti-inflammatory activity but lower specificity for liver-related targets compared to GKB .
- Apigenin inhibits tumorigenesis pathways (EGF/TPA) but operates via flavonoid-specific receptors, unlike GKB’s polyacetylene-mediated mechanisms .
Mechanistic and Pharmacological Differences
Cytotoxicity and Anti-Cancer Activity
- GKB vs. GK-C : GKB’s terminal vinyl group near the diyne enhances membrane permeability and pro-apoptotic signaling, resulting in 10-fold higher potency against L1210 cells .
- GKB vs. Falcarindiol : Falcarindiol’s C18 chain length allows interaction with mitochondrial membranes, while GKB’s epoxide group directly inhibits ACAT, a key enzyme in cholesterol metabolism .
Hepatoprotection
- GKB vs. DCQA: Both compounds preserve glutathione (GSH) in HepG2 cells, but GKB uniquely suppresses CYP3A4, reducing acetaminophen-induced toxicity .
Target Specificity
- GKB vs. GK-F : GK-F’s inhibition of NFATc1 (critical for osteoclastogenesis) contrasts with GKB’s focus on ACAT and oxidative stress pathways, highlighting structural tuning for tissue-specific effects .
Q & A
Q. How can systematic errors in this compound research be identified and mitigated?
- Methodological Answer :
- Blinding : Use double-blind protocols in in vivo studies to reduce observer bias.
- Negative Controls : Include vehicle-only and untreated groups to baseline experimental noise.
- Method Validation : Cross-check key findings with orthogonal techniques (e.g., ELISA vs. Western blot) .
Tables for Methodological Reference
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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